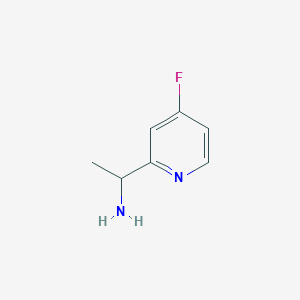

1-(4-Fluoropyridin-2-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

1-(4-fluoropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3 |

InChI Key |

JLWBNANFBVXBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 1-(4-Fluoropyridin-2-yl)ethan-1-amine: A Technical Guide

Executive Summary

1-(4-Fluoropyridin-2-yl)ethan-1-amine is a bifunctional heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its value lies in its orthogonal reactivity : it possesses a nucleophilic chiral amine handle for scaffold attachment and an electrophilic C4-fluorine moiety highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile, serving as a roadmap for its integration into complex drug candidates.

Structural & Physicochemical Analysis[2][3][4]

The molecule consists of a pyridine core substituted at the 2-position with a 1-aminoethyl group and at the 4-position with a fluorine atom.

Electronic Structure and pKa

The 4-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly alters the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

| Property | Value / Estimate | Rationale |

| Molecular Formula | C7H9FN2 | - |

| Molecular Weight | 140.16 g/mol | - |

| Chirality | (R) and (S) Enantiomers | The C1-ethyl carbon is a stereocenter.[1][2] |

| pKa (Pyridine N) | ~3.5 – 4.0 (Predicted) | Lower than pyridine (5.[1]25) due to F-atom electron withdrawal.[1] |

| pKa (Primary Amine) | ~9.6 – 9.8 (Predicted) | Typical for benzylic-type aliphatic amines; slightly lowered by the electron-deficient heterocycle.[1] |

| LogP | ~0.8 – 1.2 | Moderately polar; good solubility in polar organic solvents (DCM, MeOH, DMSO). |

Stability Profile

-

Thermal Stability: Generally stable up to 100°C in the absence of strong nucleophiles.

-

Chemical Stability: The primary amine is stable.[1] However, the C4-fluorine is labile . In the presence of strong nucleophiles (alkoxides, thiols) and heat, the fluorine will undergo displacement (SNAr). This is a feature, not a bug, for library diversification but requires care during storage and handling (avoid strong bases in storage).

Synthetic Pathways[4][6][7][8][9][10]

Access to this compound is typically achieved via its ketone precursor, 1-(4-fluoropyridin-2-yl)ethan-1-one (CAS 1060809-37-1).[1]

Route A: Asymmetric Synthesis (Ellman’s Auxiliary)

For medicinal chemistry, the enantiopure form is often required. The condensation of the ketone with tert-butanesulfinamide (Ellman's auxiliary) followed by diastereoselective reduction is the gold standard.

Route B: Reductive Amination (Racemic)

For initial SAR screening where chirality is not yet defined, a standard reductive amination using ammonium acetate and sodium cyanoborohydride is efficient.

Visualization: Synthetic Workflow

Figure 1: Synthetic pathways from the ketone precursor. The solid line represents the stereoselective route; the dashed line represents the racemic route.

Reactivity Profile & Mechanism[11]

The core utility of this molecule involves exploiting its two distinct reactive sites.[3][4]

The "Fluorine Handle" (SNAr)

The 4-position of pyridine is para to the ring nitrogen. The nitrogen atom withdraws electron density via resonance, making the C4 position highly electrophilic. Fluorine, being highly electronegative, further destabilizes the ground state while stabilizing the Meisenheimer complex intermediate, making it an excellent leaving group for SNAr reactions.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Mild base (K2CO3 or DIPEA) in polar aprotic solvents (DMF, DMSO, NMP) at 60–100°C.

-

Selectivity: The side-chain amine can act as a nucleophile if not protected, leading to polymerization. Crucial Step: Protect the aliphatic amine (e.g., Boc-protection) before attempting SNAr diversification at C4.[1]

Amine Functionalization

The aliphatic amine reacts as a standard nucleophile for:

-

Amide Coupling: Reaction with carboxylic acids (HATU/EDC).[1]

-

Sulfonylation: Reaction with sulfonyl chlorides.[1]

-

Urea Formation: Reaction with isocyanates.[1]

Visualization: Reactivity Logic

Figure 2: Reactivity map highlighting the orthogonal functionalization pathways and stability risks.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary

Validated for gram-scale preparation.[1]

-

Imine Formation:

-

To a solution of 1-(4-fluoropyridin-2-yl)ethan-1-one (1.0 eq) in anhydrous THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)4 (2.0 eq).[1]

-

Workup: Cool to RT, pour into brine, filter the titanium salts through Celite, and extract with EtOAc.

-

-

Diastereoselective Reduction:

-

Deprotection:

-

Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.

-

Concentrate to yield the (S)-1-(4-fluoropyridin-2-yl)ethan-1-amine hydrochloride salt .[1]

-

Protocol 2: SNAr Diversification (Library Synthesis)

Use this protocol to install different motifs at the 4-position.[1]

-

Protection: Start with N-Boc-1-(4-fluoropyridin-2-yl)ethan-1-amine.[1]

-

Reaction:

-

Dissolve substrate (1.0 eq) in DMSO (0.1 M).[1]

-

Add Nucleophile (e.g., Morpholine, 1.5 eq) and K2CO3 (2.0 eq).

-

Heat to 80°C for 4–12 hours.

-

Observation: Reaction progress can be monitored by the disappearance of the fluorine signal in 19F NMR (if available) or by LCMS.

-

-

Workup: Dilute with water, extract with EtOAc. The product is now a 4-substituted pyridine ready for Boc-deprotection.[1]

Applications in Drug Discovery[6][9][12]

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while the 4-position substituent points into the solvent-exposed region or the back pocket, depending on the binding mode.

-

PET Tracers: The fluorine atom can be isotopically exchanged for 18F in late-stage radio-fluorination for Positron Emission Tomography (PET) imaging [1].[1]

-

Fragment-Based Design: The low molecular weight and defined chirality make it an ideal fragment for growing into larger binding pockets.[1]

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Specific Risk: Fluorinated pyridines can be lachrymators.[1] Handle in a fume hood.

-

Storage: Store as the hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or slow self-condensation.

References

-

Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich. (Accessed 2023).[1] Link

-

Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem. (Accessed 2025).[1][5][2][6] Link

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. (2014). Link

-

1-(4-Fluoropyridin-2-yl)ethan-1-one (Precursor Data). Matrix Fine Chemicals. Link[1]

Sources

- 1. (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one | C11H14O2 | CID 41122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

The Strategic Incorporation of Fluorine in Pyridine Amines: A Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Unique Role of Fluorinated Pyridine Amines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When combined with an amine substituent, it gives rise to a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic introduction of fluorine atoms into this pyridine amine framework has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability.[3]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated pyridine amines. We will delve into the causal relationships behind experimental design, providing field-proven insights for researchers, scientists, and drug development professionals. This guide will move beyond a simple recitation of facts to explain the "why" behind the observed effects of fluorination, empowering you to make more informed decisions in your drug discovery programs.

The Multifaceted Influence of Fluorine on Molecular Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to a molecule. Despite its small size, comparable to a hydrogen atom, its electronic influence is profound.[3] Understanding these fundamental effects is crucial to interpreting the SAR of fluorinated pyridine amines.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the pyridine nitrogen and the exocyclic amine.[4] This has direct implications for a compound's solubility, cell permeability, and interaction with biological targets. A lower pKa can decrease off-target interactions with aminergic G protein-coupled receptors and reduce the likelihood of hERG channel inhibition.[4]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3] However, the effect is highly context-dependent and can be influenced by the position of the fluorine atom and the overall molecular architecture.[5] Careful modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[3] Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

-

Conformational Control and Binding Interactions: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects. It can also participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[3]

Structure-Activity Relationship of Fluorinated 2-Aminopyridine Kinase Inhibitors: A Case Study

To illustrate the practical application of these principles, we will examine the SAR of a series of 2-aminopyridine derivatives developed as potent and selective Janus kinase 2 (JAK2) inhibitors. The JAK/STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.[6]

Core Scaffold and Key Interactions

The 2-aminopyridine scaffold is a common hinge-binding motif in kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amine form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Impact of Fluorine Substitution on the Pyridine Ring

The position of fluorine substitution on the pyridine ring has a dramatic impact on inhibitory potency. Let's consider a hypothetical series of 2-aminopyridine analogs targeting a generic kinase to illustrate these principles.

| Compound | R1 (Position 5) | R2 (Amine Substituent) | Kinase IC50 (nM) | Rationale for Activity |

| 1a | H | Phenyl | 500 | Baseline activity of the unsubstituted scaffold. |

| 1b | F | Phenyl | 50 | The electron-withdrawing fluorine at the 5-position can enhance binding affinity through favorable interactions with the protein and by modulating the electronics of the pyridine ring.[3] |

| 1c | Cl | Phenyl | 80 | Chlorine, while also electron-withdrawing, is larger than fluorine and may introduce unfavorable steric clashes. |

| 1d | CH3 | Phenyl | 300 | The electron-donating methyl group may be less favorable for binding in this particular pocket. |

Influence of the Amine Substituent (R2)

Modifications to the amine substituent are critical for exploring interactions with the solvent-exposed region of the kinase and for fine-tuning physicochemical properties.

| Compound | R1 (Position 5) | R2 (Amine Substituent) | Kinase IC50 (nM) | Rationale for Activity |

| 2a | F | Phenyl | 50 | Phenyl group provides a good balance of size and lipophilicity. |

| 2b | F | 4-Fluorophenyl | 25 | The additional fluorine can form favorable interactions in a specific hydrophobic pocket and improve metabolic stability.[3] |

| 2c | F | 4-Methoxyphenyl | 75 | The methoxy group may introduce steric hindrance or be less optimal for the electronic environment of the binding site. |

| 2d | F | 4-(Trifluoromethyl)phenyl | 15 | The trifluoromethyl group is a strong electron-withdrawing group and can significantly enhance binding affinity and metabolic stability. |

Note: The IC50 values in the tables above are hypothetical and for illustrative purposes to demonstrate SAR principles. For real-world data, please refer to the cited literature. A study on 2-aminopyridine derivatives as JAK2 inhibitors demonstrated that a compound with a specific substitution pattern exhibited an IC50 of 9 nM and high selectivity over other JAK family members.

Experimental Workflow for SAR Studies of Kinase Inhibitors

A systematic approach is essential for elucidating the SAR of a novel series of compounds. The following workflow represents a typical cascade for the evaluation of kinase inhibitors.

Caption: A representative workflow for the discovery and optimization of fluorinated pyridine amine kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a protein kinase, using VEGFR-2 as an example. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. No. 40301 or equivalent)

-

Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience)

-

ATP solution (500 µM)

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Test compounds (fluorinated pyridine amines) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a white 96-well plate.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and substrate.

-

Add 5 µL of the kinase reaction master mix to each well.

-

To initiate the kinase reaction, add 2.5 µL of diluted VEGFR-2 enzyme to each well, except for the "no enzyme" negative control wells.

-

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Many fluorinated pyridine amine kinase inhibitors target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

Caption: Simplified schematic of the VEGFR-2 signaling pathway and the point of intervention for fluorinated pyridine amine inhibitors.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyridine amine scaffold is a proven and powerful strategy in modern drug discovery. A thorough understanding of the structure-activity relationships, driven by systematic experimental evaluation and a deep appreciation for the fundamental effects of fluorination, is paramount for the successful design of novel therapeutics. As our understanding of disease biology continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the potential for developing highly potent and selective fluorinated pyridine amine drugs will continue to expand. The principles and workflows outlined in this guide provide a solid foundation for researchers to navigate the complexities of SAR and to accelerate the discovery of the next generation of innovative medicines.

References

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

RSC Publishing. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. [Link]

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

-

ResearchGate. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

-

INiTS. Cell-based test for kinase inhibitors. [Link]

- Google Patents.

-

PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

PubMed. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

-

PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

NIH. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

-

PubMed. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. [Link]

-

ResearchGate. Voltage-dependence of the IC 50 for each 4AP analog. Relative current... [Link]

-

ResearchGate. IC 50 values of 4AP analogs at 0mV: Hill parameters. [Link]

-

PubMed. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. [Link]

-

PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

PMC. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. [Link]

-

ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

ResearchGate. Acid-base equilibrium of 4-aminopyridine derivatives. [Link]

-

PubMed. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. [Link]

-

MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

Sources

- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery | MDPI [mdpi.com]

- 2. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 1-(4-Fluoropyridin-2-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 1-(4-Fluoropyridin-2-yl)ethan-1-amine, a novel fluorinated pyridine derivative with potential applications in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, combining theoretical considerations, thermal analysis techniques, forced degradation studies, and the development of a stability-indicating analytical method. The protocols and strategies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed to provide drug development professionals with the robust data necessary for informed decision-making.

Introduction

Heterocyclic amines are foundational scaffolds in modern medicinal chemistry. This compound represents a promising chemical entity, combining the biologically relevant pyridine core with a chiral ethylamine sidechain and a fluorine substituent. The incorporation of fluorine is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] However, before such a compound can advance in the drug development pipeline, a thorough characterization of its intrinsic stability is imperative.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide presents a holistic and scientifically rigorous program to determine the thermodynamic stability of this compound. We will detail the necessary experimental workflows, from initial thermal screening to comprehensive stress testing and the establishment of a long-term stability protocol, providing the reader with an actionable blueprint for stability assessment.

Theoretical & Physicochemical Considerations

A proactive stability assessment begins with an analysis of the molecule's inherent chemical liabilities.

2.1 Molecular Structure Analysis

The structure of this compound contains several features that may influence its stability:

-

Primary Amine: The ethanamine sidechain possesses a primary amine, which is a potential site for oxidation, forming corresponding oximes or nitroso compounds, or for reaction with excipients (e.g., aldehydes, reducing sugars).

-

Pyridine Ring: While generally stable, the pyridine ring can be susceptible to oxidation, particularly N-oxidation. The electron-withdrawing nature of the fluorine atom may influence the ring's reactivity.

-

Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic stability.[4] Its powerful inductive effect can also alter the pKa of the pyridine nitrogen and the primary amine, influencing solubility and reactivity.

-

Chiral Center: The benzylic carbon is a chiral center. Racemization under thermal or pH stress is a potential degradation pathway that must be monitored.

2.2 Potential Degradation Pathways

Based on the structure, potential degradation pathways to investigate include:

-

Hydrolysis: While the core structure is not immediately susceptible to hydrolysis, extreme pH conditions could potentially promote reactions.

-

Oxidation: This is a primary concern for the amine group and potentially the pyridine ring.

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Decomposition: High temperatures can induce fragmentation or polymerization.

Thermal Stability Analysis: DSC & TGA

Initial characterization of the solid-state thermal stability is crucial. This is accomplished using the complementary techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is used to determine the melting point, a key indicator of purity, and to detect other thermal events like polymorphic transitions or the onset of decomposition (often seen as a broad exotherm).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a rate of 10°C/min up to a temperature beyond the melting point, for instance, 300°C.[7] A controlled heating rate ensures reproducible results.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation during the analysis.[8]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA determines the temperature at which the compound begins to decompose, identified by mass loss. It can also quantify the presence of residual solvents or water.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA microbalance.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature at 10°C/min to a high temperature, such as 600°C, under a nitrogen atmosphere.

-

-

Data Analysis: Determine the onset temperature of decomposition from the mass loss curve. Calculate the percentage of mass lost at different temperature intervals.

Representative Data Presentation

All quantitative data should be summarized for clarity.

| Parameter | Result | Interpretation |

| DSC Melting Point (Onset) | 145.5 °C | Sharp endotherm suggests a crystalline solid with high purity. |

| DSC Decomposition | > 220 °C (Exotherm) | Onset of exothermic decomposition occurs well above the melting point. |

| TGA Onset of Decomposition | 215 °C | Significant mass loss begins, indicating thermal decomposition. |

| TGA Mass Loss at 100°C | < 0.1% | Absence of volatile solvents or significant water content. |

Forced Degradation & Stability-Indicating Method Development

Forced degradation (or stress testing) is the cornerstone of a stability program.[9] It involves subjecting the drug substance to conditions more severe than accelerated testing to identify potential degradation products and validate that the analytical method can detect them.[3][9] This process is integral to developing a stability-indicating analytical procedure.[10]

Workflow for Stability Assessment

The overall workflow connects initial screening with a comprehensive stability program, ensuring all potential degradation pathways are investigated.

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocols: Forced Degradation Studies

Causality: The goal is to achieve 5-20% degradation to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.[11] All stressed samples are compared against a control solution stored at ambient conditions.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare the sample solution as above.

-

Add an equal volume of 0.1 M NaOH.

-

Heat the mixture at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare the sample solution.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature for 24 hours.

-

Dilute for HPLC analysis.

-

-

Thermal Degradation (Solution):

-

Prepare the sample solution in the final mobile phase composition.

-

Heat at 70°C for 48 hours.

-

Cool and analyze by HPLC.

-

-

Photostability:

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3]

-

A control sample should be protected from light (e.g., with aluminum foil).

-

Analyze both samples by HPLC.

-

Protocol: Stability-Indicating HPLC Method

Causality: A robust HPLC method is required to separate the intact parent compound from all process impurities and degradation products.[12] A gradient reversed-phase method is typically used to achieve high peak capacity for components with varying polarities.[10]

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine, leading to sharp peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 min | A wide gradient ensures elution of both polar and non-polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 265 nm | Wavelength selected based on the UV absorbance maximum of the fluoropyridine chromophore. |

| Injection Volume | 10 µL |

Data Presentation: Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Observations |

| Control | 99.8% | 0.2% | 1 | --- |

| 0.1 M HCl, 60°C, 24h | 98.5% | 1.5% | 2 | Minor degradation observed. |

| 0.1 M NaOH, 60°C, 24h | 92.1% | 7.9% | 3 | Significant degradation with one major degradant. |

| 3% H₂O₂, RT, 24h | 85.4% | 14.6% | 4 | Most sensitive to oxidation; multiple degradation products. |

| Heat, 70°C, 48h | 99.2% | 0.8% | 1 | Thermally stable in solution. |

| Photolytic (ICH Q1B) | 97.6% | 2.4% | 2 | Minor photolytic degradation. |

Long-Term Stability Study Design

Following the insights gained from forced degradation, a formal long-term stability study must be initiated according to ICH Q1A(R2) guidelines.[3][13]

Protocol: ICH Stability Study

Causality: This study provides the definitive data to establish a re-test period for the drug substance under recommended storage conditions.[14]

-

Batch Selection: Place at least three primary batches of this compound on stability.[3][14]

-

Container Closure System: Store the substance in a container that is the same as or simulates the proposed packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[15]

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.[15]

-

-

Attributes to Test: At each time point, the samples should be tested for:

-

Appearance (Physical form, color)

-

Assay (using the validated stability-indicating HPLC method)

-

Purity/Degradation Products (quantification of known and unknown impurities)

-

Water Content (if applicable)

-

Summary & Conclusions

The thermodynamic stability of this compound can be comprehensively characterized through the systematic application of the principles and protocols outlined in this guide. The strategy begins with foundational thermal analysis (DSC/TGA) to understand the solid-state behavior of the molecule. This is followed by a rigorous forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress, which is essential for identifying potential degradation pathways and for the development of a specific, stability-indicating HPLC method.

The data generated from these studies provide a clear picture of the compound's intrinsic stability and inform the design of a formal, long-term ICH stability study. By following this self-validating system, researchers and drug development professionals can confidently establish a re-test period, define appropriate storage conditions, and ensure the quality, safety, and efficacy of the drug substance throughout its lifecycle.

References

-

ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ich.org. [Link]

-

Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from slideshare.net. [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ich.org. [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from youtube.com. [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from ikev.de. [Link]

-

PMC. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from nih.gov. [Link]

-

IUCr Journals. (n.d.). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. Retrieved from iucr.org. [Link]

-

MDPI. (2020, April 25). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from mdpi.com. [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from irjpms.com. [Link]

-

ResearchGate. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Retrieved from researchgate.net. [Link]

-

Longdom Publishing. (n.d.). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Retrieved from longdom.org. [Link]

-

MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from mdpi.com. [Link]

-

Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from aidic.it. [Link]

-

PMC. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from nih.gov. [Link]

-

IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from ijtsrd.com. [Link]

-

LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from chromatographyonline.com. [Link]

-

Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Retrieved from preprints.org. [Link]

-

SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from typeset.io. [Link]

-

RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from rjptonline.org. [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from mdpi.com. [Link]

-

ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from researchgate.net. [Link]

-

Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from labmanager.com. [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Retrieved from pharmchem.com. [Link]

-

Oriental Journal of Chemistry. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from orientaljchem.org. [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from resolvemass.com. [Link]

-

PubMed. (2016, March 15). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from nih.gov. [Link]

-

Semantic Scholar. (n.d.). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from semanticscholar.org. [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from nih.gov. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

- 12. irjpms.com [irjpms.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. ikev.org [ikev.org]

- 15. youtube.com [youtube.com]

The Strategic Incorporation of 1-(4-Fluoropyridin-2-yl)ethan-1-amine in Modern Kinase Inhibitor Design: A Technical Guide

For Immediate Release

A Deep Dive into the Physicochemical and Structural Advantages of a Key Building Block for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The intricate dance between achieving high potency, exquisite selectivity, and favorable pharmacokinetic profiles is a perpetual challenge for medicinal chemists. This technical guide delves into the core of this challenge, focusing on the strategic role and application of a specific, yet increasingly significant, building block: 1-(4-Fluoropyridin-2-yl)ethan-1-amine .

This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of the synthesis, structural features, and functional significance of this chiral amine in the design of next-generation kinase inhibitors. We will explore the nuanced interplay of its constituent parts – the fluorinated pyridine ring and the chiral ethylamine side chain – and how they synergistically contribute to overcoming common hurdles in kinase inhibitor development.

The Rationale for Fluorinated Pyridines in Kinase Inhibition

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[1] When incorporated into a pyridine ring, fluorine exerts a profound influence on the molecule's electronics and binding interactions.

-

Modulation of pKa: The high electronegativity of the fluorine atom significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for fine-tuning the ionization state of the inhibitor at physiological pH, which in turn affects cell permeability, oral bioavailability, and off-target interactions with aminergic G-protein coupled receptors (GPCRs).

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within the kinase active site, including hydrogen bonds with backbone amides and interactions with aromatic residues. These interactions can contribute to a higher binding affinity and, in some cases, improved selectivity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.

The Pivotal Role of the Chiral Ethylamine Moiety

The 1-aminoethyl substituent provides a critical anchor point for building out the kinase inhibitor and establishing key interactions within the ATP-binding pocket. The chirality at this position is of paramount importance, as the stereochemistry dictates the precise three-dimensional orientation of the inhibitor, which is essential for optimal binding and activity.

The amine group itself can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase, a conserved motif that is a primary anchoring point for many Type I and Type II kinase inhibitors.

Synergistic Contributions of this compound in Kinase Inhibitor Scaffolds

The combination of the 4-fluoropyridine and the chiral ethylamine in a single building block offers a powerful tool for kinase inhibitor design. A key example of the application of this moiety can be found in patent literature describing the synthesis of di-aryl or aryl-heteroaryl derivatives as inhibitors of lipid kinases, such as PI3-kinase.[2]

In these scaffolds, the this compound fragment can serve multiple purposes:

-

Hinge-Binding Element: The pyridine nitrogen and the exocyclic amine can form one or more hydrogen bonds with the kinase hinge region.

-

Vector for Further Substitution: The amine provides a convenient point of attachment for other fragments of the inhibitor that will occupy other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket.

-

Fine-Tuning of Physicochemical Properties: The fluorinated pyridine ring contributes to the overall solubility, permeability, and metabolic stability of the final inhibitor.

The following table summarizes the key physicochemical properties of this compound and its ketone precursor, highlighting their utility as starting materials in drug discovery programs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-(4-Fluoropyridin-2-yl)ethan-1-one | C7H6FNO | 139.13 | Prochiral ketone, precursor for asymmetric synthesis of the corresponding amine. |

| This compound | C7H9FN2 | 140.16 | Chiral amine, key building block for introducing a fluoropyridine moiety and a hinge-binding group. |

Visualizing the Binding of Fluoropyridine-Containing Inhibitors

While a crystal structure of a kinase in complex with an inhibitor containing the precise this compound fragment is not publicly available, we can gain valuable insights from related structures. For example, the crystal structure of MAP4K4 in complex with 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (PDB ID: 4OBP) reveals how a fluoropyridine moiety can be accommodated within a kinase active site.[3][4]

In this structure, the 2-fluoropyridine ring occupies a hydrophobic pocket, and the pyridine nitrogen is oriented towards the solvent-exposed region. This demonstrates the versatility of the fluoropyridine scaffold in establishing favorable interactions within the ATP-binding site.

Figure 1: A conceptual diagram illustrating the potential binding mode of a kinase inhibitor containing the this compound moiety within a generic kinase active site.

Synthetic Strategies for Chiral this compound

The enantioselective synthesis of chiral amines is a critical step in the development of many pharmaceuticals. For this compound, a common and efficient approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Fluoropyridin-2-yl)ethan-1-one. This can be achieved through various methods, including biocatalytic reduction using ketoreductases (KREDs) or chemo-catalytic asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

The following is a representative, step-by-step methodology for the asymmetric transfer hydrogenation of 1-(4-Fluoropyridin-2-yl)ethan-1-one. This protocol is based on established procedures for the synthesis of similar chiral amines.

Step 1: Preparation of the Catalyst Precursor

-

In a nitrogen-purged glovebox, dissolve the chiral ligand (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine) and a ruthenium source (e.g., [RuCl2(p-cymene)]2) in an appropriate solvent (e.g., dichloromethane) in a Schlenk flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the catalyst precursor.

-

Remove the solvent under vacuum to yield the solid catalyst precursor.

Step 2: Asymmetric Transfer Hydrogenation

-

To a solution of 1-(4-Fluoropyridin-2-yl)ethan-1-one in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source), add the pre-formed ruthenium catalyst.

-

Add a base, such as potassium tert-butoxide, to activate the catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of this compound.

Step 3: Chiral Purity Determination

-

The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis using a suitable chiral stationary phase.

Figure 2: A simplified workflow for the asymmetric synthesis of chiral this compound via transfer hydrogenation.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for inhibitors containing the this compound moiety is limited in the public domain, we can extrapolate from related series of kinase inhibitors. For instance, in the development of p38α MAPK, CK1δ, and JAK2 kinase inhibitors, the nature and position of substituents on a pyridine ring were shown to significantly influence kinase selectivity.[5]

The following table outlines hypothetical SAR trends for a generic kinase inhibitor scaffold incorporating the this compound fragment, based on established principles of kinase inhibitor design.

| Modification | Rationale | Expected Outcome on Activity |

| Varying the stereochemistry of the ethylamine | To optimize the orientation of the inhibitor in the active site. | One enantiomer will likely be significantly more potent than the other. |

| Substitution on the pyridine ring | To probe for additional interactions and modulate physicochemical properties. | Small, electron-withdrawing groups may enhance potency, while bulky groups may be detrimental. |

| Modification of the amine | To explore different interactions with the hinge region and other parts of the active site. | Acylation or sulfonylation can provide additional hydrogen bond acceptors and donors. |

| Replacement of the 4-fluoro substituent | To understand the importance of the fluorine atom. | Removal or replacement with other halogens will likely impact potency, selectivity, and metabolic stability. |

Conclusion and Future Perspectives

The this compound moiety represents a valuable and versatile building block in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its unique combination of a fluorinated pyridine ring and a chiral amine provides a powerful platform for addressing the multifaceted challenges of potency, selectivity, and drug-like properties. As our understanding of the subtle nuances of kinase-inhibitor interactions continues to grow, we can expect to see the strategic deployment of this and similar fragments in the development of the next generation of targeted therapies. The continued exploration of its synthetic accessibility and its incorporation into diverse kinase inhibitor scaffolds will undoubtedly pave the way for new and improved treatments for a wide range of human diseases.

References

-

Crawford, T.D., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 57(8), 3484-3493. [Link]

-

PDB ID: 4OBP. (2014). MAP4K4 in complex with inhibitor (compound 29), 6-(2-FLUOROPYRIDIN-4-YL)PYRIDO[3,2-D]PYRIMIDIN-4-AMINE. RCSB Protein Data Bank. [Link]

-

Schroeder, G.M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]

-

Wang, L., et al. (2014). Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][3][4][6]triazine MAP4K4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(19), 4647-4651. [Link]

-

Crawford, T.D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed, 24673130. [Link]

-

Koszelewski, D., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1323. [Link]

-

Liu, J., et al. (2012). Crystal structure of apo TrkA. RCSB Protein Data Bank. [Link]

-

Harris, S.F., et al. (2016). Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) Bound to AMPPNP. RCSB Protein Data Bank. [Link]

-

Li, Q., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 27(21), 7563. [Link]

- PIQUR Therapeutics AG. (2008). Aminopyrimidine derivatives as cyclin-dependent kinase inhibitors. U.S.

-

Herold, C., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemBioChem, 23(17), e202200314. [Link]

-

Otava Chemicals. (n.d.). Multi kinase inhibitors. [Link]

- Manning, A.M. (2010). Human anti-tnf-alpha monoclonal antibodies. U.S.

- Siegmann, E. (2023). Substituted pyridine derivatives as SARM1 inhibitors. U.S.

-

Seerden, J.P.G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

-

Yang, X., et al. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 16(11), 1546. [Link]

-

Zhang, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]

-

Reddy, T.S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 652. [Link]

-

Koksch, B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 354-361. [Link]

-

USPTO. (2025). Patent Application Publication. [Link]

-

Gero, T.W., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3652-3656. [Link]

Sources

- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. rcsb.org [rcsb.org]

- 4. 4OBP: MAP4K4 in complex with inhibitor (compound 29), 6-(2-FLUOROPYRIDIN-4-YL)PYRIDO[3,2-D]PYRIMIDIN-4-AMINE [ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Metabolic Stability of Fluorinated Pyridine Building Blocks: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Imperative of Fluoropyridines in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of what is achievable in tuning a molecule's pharmacological profile.[1][2] Similarly, the pyridine scaffold is a privileged structure, frequently appearing in FDA-approved drugs due to its unique properties as a bioisostere of a phenyl ring and its ability to engage in critical hydrogen bonding interactions.[3][4] The combination of these two entities—fluorinated pyridines—creates a class of building blocks with exceptional utility. These scaffolds empower chemists to strategically enhance metabolic stability, modulate physicochemical properties like basicity (pKa), and improve overall pharmacokinetic (PK) profiles, making them highly valuable in the design of next-generation therapeutics.[3][5] This guide provides an in-depth exploration of the principles governing the metabolic stability of these building blocks, the causal mechanisms behind fluorine's effects, and the practical experimental workflows used to assess their metabolic fate.

Core Principles of Metabolic Stability

Metabolic stability is a critical determinant of a drug's in vivo half-life, bioavailability, and overall exposure.[6] A compound that is rapidly metabolized by enzymes in the liver will be cleared from the body too quickly to exert its therapeutic effect. Understanding the underlying enzymatic processes is therefore fundamental to rational drug design.

The Role of Cytochrome P450 (CYP) Enzymes in Drug Metabolism

The liver is the primary site of drug metabolism, a process broadly divided into Phase I and Phase II reactions.[7] Phase I metabolism is dominated by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[7] These enzymes introduce or expose polar functional groups, typically through oxidative reactions, to increase the water solubility of xenobiotics and facilitate their excretion.[7][8] For aromatic and heteroaromatic rings like pyridine, the most common CYP-mediated reactions are hydroxylation at carbon atoms and oxidation at the nitrogen atom.[7][9]

Key Metabolic Pathways of the Pyridine Ring

The pyridine ring, while generally more resistant to metabolism than a benzene ring, has several "metabolic soft spots." The primary routes of metabolism include:

-

N-oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by CYPs and other enzymes like Flavin-containing Monooxygenases (FMOs), forming a pyridine N-oxide.[9]

-

C-hydroxylation: The carbon atoms of the pyridine ring can undergo hydroxylation, particularly at positions with higher electron density. The resulting pyridinols are often rapidly conjugated and excreted.

Defining Metabolic Stability: Key Metrics (t½, CLint)

The stability of a compound is quantified using two key parameters derived from in vitro experiments:

-

In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized in an in vitro system (e.g., liver microsomes or hepatocytes).

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the rate of drug disappearance and is essential for predicting in vivo hepatic clearance.[6][10]

The Impact of Fluorination on Pyridine Metabolism: Mechanisms and Rationale

The introduction of fluorine onto a pyridine ring is a powerful strategy to mitigate metabolic liabilities. This enhancement is not merely due to the strength of the C-F bond but is a result of a combination of steric and electronic effects.[1][7]

Mechanism 1: Steric Shielding and Blocking of Metabolic Hotspots

The most direct application of fluorination is to replace a hydrogen atom at a known site of CYP-mediated hydroxylation.[1][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol) and is highly resistant to oxidative cleavage by CYP enzymes.[11] By placing a fluorine atom at a metabolically vulnerable position, that site is effectively "blocked," forcing metabolism to occur at a slower rate at alternative sites or preventing it altogether, thereby increasing the drug's half-life.[9][12]

Mechanism 2: Electronic Deactivation of the Pyridine Ring

Fluorine is the most electronegative element, and its presence on the pyridine ring has a profound electron-withdrawing effect.[11][13] This effect is critical because CYP-mediated aromatic hydroxylation is an electrophilic process that is favored on electron-rich rings.[7] By withdrawing electron density, fluorine deactivates the entire ring system, making it a less favorable substrate for CYP enzymes and thus reducing the overall rate of metabolism.[7] This electronic modulation also significantly lowers the basicity (pKa) of the pyridine nitrogen, which can reduce its susceptibility to N-oxidation and influence properties like cell permeability and off-target interactions.[11][13]

Positional Isomerism Matters: A Comparative Analysis

The position of the fluorine atom on the pyridine ring dictates its impact on metabolic stability. The choice of which isomer to use is a critical design decision based on understanding the primary metabolic pathways of the parent, non-fluorinated scaffold.

| Fluoropyridine Isomer | Primary Effect on Metabolism | Rationale |

| 2-Fluoropyridine | Strong blockage of C2-hydroxylation. Moderate deactivation of the ring. | Direct steric and electronic protection at a position adjacent to the nitrogen. Often a primary site of metabolism in unsubstituted pyridines. |

| 3-Fluoropyridine | Moderate blockage of C3-hydroxylation. Strongest inductive deactivation of the entire ring system. | The electron-withdrawing effect is most pronounced from the meta position, reducing the overall reactivity of the ring toward electrophilic attack by CYPs. |

| 4-Fluoropyridine | Strong blockage of C4-hydroxylation. Can be susceptible to bioactivation. | Direct blockage of the para position. However, in some contexts, CYP-mediated attack at a fluorine-bearing carbon can lead to defluorination.[14] |

Potential Metabolic Liabilities and Bioactivation Pathways

While highly effective, fluorination is not a panacea. In certain cases, metabolism at a fluorinated carbon can proceed, leading to defluorination and the formation of potentially reactive metabolites.[8][15] For example, oxidation of a para-fluorinated aromatic ring can sometimes result in the formation of reactive quinone-imine species.[14] It is therefore crucial for drug development professionals to not only assess the rate of metabolism but also to identify the structures of the metabolites formed to rule out the generation of toxic species.

Experimental Assessment of Metabolic Stability: A Practical Workflow

Assessing the metabolic stability of new chemical entities is a routine part of the drug discovery process. In vitro assays using human liver fractions provide a reliable and high-throughput method for this evaluation.[10][16]

Overview of the In Vitro Metabolism Workflow

The workflow is a systematic process designed to generate reproducible data on a compound's intrinsic stability. It begins with the incubation of the test compound with a metabolically active liver preparation and concludes with the calculation of key stability parameters.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability and is highly predictive of CYP-mediated clearance.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated pyridine building block in the presence of human liver microsomes.

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Internal Standard (IS) in Acetonitrile (for quenching and analytical normalization)

-

Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

Procedure:

-

Preparation of Master Mix: Prepare a master mix containing phosphate buffer and HLM. Pre-warm this mix at 37°C for 10 minutes. The final HLM concentration in the incubation should be 0.5-1.0 mg/mL.

-

Initiation of Reaction: Add the test compound to the pre-warmed HLM master mix to achieve a final concentration of 1 µM. Mix gently.

-

Start of Incubation: Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately collect the first time point (T=0) by transferring an aliquot into a 96-well plate containing ice-cold acetonitrile with the internal standard.

-

Time Course Sampling: Continue incubating the reaction mixture at 37°C in a shaking water bath. Collect subsequent samples at specified time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots into the quenching solution.

-

Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by measuring the peak area ratio of the analyte to the internal standard.

Protocol 2: Hepatocyte Stability Assay

Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, offering a more comprehensive picture of a compound's metabolic fate.[6]

Objective: To determine the metabolic stability in a system that incorporates both Phase I and Phase II pathways.

Materials:

-

Cryopreserved Human Hepatocytes

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

-

Test Compound (10 mM stock in DMSO)

-

Internal Standard in Acetonitrile

Procedure:

-

Hepatocyte Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Prepare a cell suspension in incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.

-

Initiation of Reaction: Add the test compound to the hepatocyte suspension (final concentration 1 µM) in a 96-well plate.

-

Incubation and Sampling: Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker. Collect time points (e.g., 0, 15, 30, 60, 120, 240 minutes) by transferring aliquots of the cell suspension into quenching solution (acetonitrile with IS).

-

Sample Processing and Analysis: Process the samples as described in the HLM assay (centrifugation followed by LC-MS/MS analysis of the supernatant).

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the stability parameters.

-

Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (-k).

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein for HLM) = (k / [protein concentration in mg/mL]) * 1000

-

CLint (µL/min/10⁶ cells for hepatocytes) = (k / [cell density in 10⁶ cells/mL]) * 1000

-

Sample Data Table:

| Time (min) | % Parent Remaining | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 60 | 12 | 2.48 |

| Slope (k) | -0.035 min⁻¹ | |

| t½ | 19.8 min | |

| CLint | 70 µL/min/mg protein |

Advanced Analytical Techniques for Metabolite Identification

While stability assays quantify the disappearance of the parent drug, identifying the resulting metabolites is crucial for understanding metabolic pathways and ruling out bioactivation.

The Role of LC-MS/MS in Structure Elucidation

High-resolution tandem mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification.[17][18] By comparing the fragmentation patterns of potential metabolites with the parent drug, chemists can deduce the site of metabolic modification (e.g., an increase of 16 Da indicates a hydroxylation or N-oxidation event).

Leveraging ¹⁹F NMR for Fluorinated Metabolite Profiling

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and underutilized tool. Since there are no endogenous fluorine signals in biological matrices, a ¹⁹F NMR spectrum provides a clean and direct window into the fate of all fluorine-containing species in a sample. It can rapidly detect and quantify the parent drug and all of its fluorinated metabolites simultaneously, without the need for chromatographic separation or radiolabeling. This technique is particularly adept at identifying defluorination events or metabolites formed through unexpected rearrangements.

Conclusion: Integrating Metabolic Stability into Drug Design

The use of fluorinated pyridine building blocks is a validated and highly effective strategy for enhancing the metabolic stability of drug candidates.[1][3] This improvement arises from a combination of steric blocking of metabolic hotspots and electronic deactivation of the pyridine ring, which together make the molecule a poorer substrate for metabolizing enzymes like CYPs. A thorough understanding of these mechanisms allows for the rational design of molecules with optimized pharmacokinetic profiles. The robust and predictive nature of in vitro assays, such as HLM and hepatocyte stability screens, provides essential data that, when integrated early in the discovery process, can significantly reduce attrition rates and accelerate the development of safer, more effective medicines.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.

- Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015.

- Müller K, Faeh C, Diederich F. Fluorine in medicinal chemistry. Chemical Society Reviews. 2007.

- Swallow S. Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. 2015.

- Plowright AT, Ritchie TJ, Gleave RJ. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm.

- Senaweera S, Singh A, Weaver JD. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

- Hussain A, AlAjmi MF, Rehman FU, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025.

- New method for introducing fluorinated components into molecules. Universität Münster. 2024.

- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.

- Mora-Radó H, Czechtizky W, Méndez M, Harrity JPA.

- Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

- Shipe G, Wighard S, Huestis M, DiRico K, Finke P. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Shipe G, Wighard S, Huestis M, DiRico K, Finke P. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 2026.

- Harsanyi A, Sandford G. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- Mykhailiuk PK. Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- Khan I, Anees M, Al-Ghamdi A, et al. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences. 2025.

- Obach RS, Walker GS, Brodney MA. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. 2016.

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020.

- In vitro metabolic stability assays for the selected compounds.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. 2025.

- Park BK, Kitteringham NR, O'Neill PM. METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.

- Hussain A, AlAjmi MF, Rehman FU, et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025.

- Yoshinaga M, Ueno E, Oshima T, et al. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry.

- Pitman CL, Tekle-Smith AL, Fiedler J, et al. Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Organometallics.

- Metabolic Stability Assay Services. BioIVT.

- Metabolic Stability.

- van der Graaff W, Vermeulen N, Joeres R, van der Gen A. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Biochemical pharmacology.

- Corcoran O, Nicholson JK, Wilson ID. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy.

- Carter CF, Liyanage MR, Munaweera I, et al. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Organic & Biomolecular Chemistry.

- Kharasch ED. Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology.

- ANALYTICAL METHOD SUMMARIES. Eurofins. 2018.

- 55 6. analytical methods.

- Yermolovich Y, Melnyk M, Grygorenko O. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. 2025.

- An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nuvisan.com [nuvisan.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bioivt.com [bioivt.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Fluoropyridin-2-yl)ethan-1-amine: Chemical and Biocatalytic Approaches

Introduction: The Significance of 1-(4-Fluoropyridin-2-yl)ethan-1-amine in Modern Drug Discovery